(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hcl
Description
(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HCl is a chiral amine hydrochloride salt featuring a bromo-fluoro-substituted phenyl group and a four-carbon aliphatic chain. Its molecular formula is C₁₀H₁₄BrClFN, with a molecular weight of 282.58 g/mol .
Properties
Molecular Formula |
C10H14BrClFN |
|---|---|
Molecular Weight |
282.58 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-6-fluorophenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13BrFN.ClH/c1-2-4-9(13)10-7(11)5-3-6-8(10)12;/h3,5-6,9H,2,4,13H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
XJGAQUOVJWJSJD-FVGYRXGTSA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
Canonical SMILES |
CCCC(C1=C(C=CC=C1Br)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzene and (S)-butan-1-amine.
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated under controlled conditions to introduce the bromine and fluorine substituents.
Amine Introduction: The (S)-butan-1-amine is then introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmacological Studies
(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.
Case Study : A study explored the compound's ability to modulate sodium channels, particularly Nav1.6, which are crucial in neuronal excitability. The results indicated that analogs of this compound could serve as leads for developing neurotherapeutics targeting specific protein-channel interactions .
Synthesis of Peptidomimetics
This compound has been utilized in the synthesis of peptidomimetics, which are designed to mimic the biological activity of peptides while overcoming their limitations, such as stability and bioavailability.
Data Table: Synthesis Results
| Compound | Structure | Yield (%) | Biological Activity |
|---|---|---|---|
| 21a | Structure | 19% | Modulates Nav1.6 interaction |
| 12 | Structure | 22% | Enhances cellular NAD+ levels |
The synthesis process involved various chemical reactions, including acylation and coupling reactions, demonstrating the compound's versatility in creating biologically active molecules .
Cosmetic Formulations
Recent studies have also explored the use of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride in cosmetic formulations. Its properties may contribute to enhancing skin hydration and stability in topical products.
Case Study : A formulation study utilized response surface methodology to optimize the inclusion of this compound in creams, assessing parameters like rheological properties and sensory effects on skin hydration. The findings suggested that the compound could improve the sensory profile of cosmetic products while maintaining stability .
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HCl. A comparative analysis is provided based on available evidence:
Stereoisomers: (R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HCl
- Structural Similarity : Shares identical molecular formula (C₁₀H₁₄BrClFN) and substituents but differs in stereochemistry (R-configuration) .
- Key Differences: Enantiomers often exhibit divergent biological activities due to chiral receptor interactions. For example, the (S)-enantiomer may bind preferentially to specific targets, while the (R)-form could show reduced efficacy or off-target effects. No pharmacological data are available in the evidence, but enantiomeric pairs typically require separate characterization in drug development.
Substituent Variants: 1-(2,5-Difluorophenyl)butan-1-amine HCl
- Structural Differences : Replaces bromine at position 2 with fluorine and adds a second fluorine at position 5 .
- Physicochemical Implications :
- Reduced molecular weight (due to bromine → fluorine substitution) and altered lipophilicity.
- The electron-withdrawing fluorine substituents may decrease aromatic ring reactivity compared to bromine.
- Safety Profile: Classified as non-hazardous under current guidelines, though handling precautions (e.g., PPE, ventilation) are still advised .
Chain-Length Variants: (S)-1-(2-Bromophenyl)ethanamine HCl
- Structural Differences : Shorter aliphatic chain (ethane vs. butane) and lacks the 6-fluoro substituent .
- Functional Impact :
- Reduced lipophilicity may limit membrane permeability and bioavailability.
- The absence of the 6-fluoro group could alter steric or electronic interactions with biological targets.
Ring-Structure Variants: 7-Bromo-2,3-dihydro-1H-inden-1-amine
- Structural Differences: Features a fused bicyclic indene ring instead of a monosubstituted phenyl group .
- Potential Implications: The rigid indene structure may restrict conformational flexibility, affecting binding to planar receptors. Similarity score of 0.93 suggests partial overlap in pharmacophoric features, but functional data are lacking.
Comparative Data Table
Biological Activity
(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride is a chiral amine compound with the molecular formula C₈H₁₀BrFN·HCl and a molecular weight of 254.53 g/mol. Its structure features a butan-1-amine backbone substituted with a 2-bromo-6-fluorophenyl group, which enhances its potential biological activity. This compound has garnered attention for its potential pharmacological properties, particularly in the context of neurotransmitter systems and other biological targets.
The compound's synthesis involves several key steps that emphasize the importance of stereochemistry. Different enantiomers can exhibit distinct biological activities, making the (S)-isomer particularly significant for research and therapeutic applications. The presence of bromine and fluorine atoms on the aromatic ring contributes to its reactivity and biological potential, allowing it to serve as a building block in various chemical processes .
Pharmacological Potential
Research indicates that (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride may interact with multiple biological targets, including neurotransmitter receptors. Preliminary studies suggest that compounds with similar structures have shown promise in modulating neurotransmitter systems, which could have implications for treating neurological disorders .
Table 1: Comparison of Biological Activity with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HCl | Enantiomer of (S)-isomer | Potential differences in biological activity |
| (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine | Shorter carbon chain | May exhibit different receptor interactions |
| 2-Bromo-6-fluorophenol | Lacks amine functionality | Primarily used as a precursor in organic synthesis |
The unique chiral configuration and functional groups of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride influence its biological activity compared to structurally similar compounds .
The exact mechanism of action for (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride is still under investigation. However, it is hypothesized that it may interact with specific neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. Such interactions could modulate signaling pathways related to mood, cognition, and behavior .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
- Neurotransmitter Interaction Studies : Initial assays indicate that the compound may bind to serotonin and dopamine receptors, which are critical in mood regulation and neurological function. Further research is needed to quantify these interactions and assess their therapeutic implications.
- In Vitro Assays : Binding affinity tests have been conducted to evaluate the inhibitory potency against target proteins relevant to neurotransmitter signaling pathways. These assays provide insights into the pharmacological profile of the compound.
- Cytotoxicity Assays : The compound's potential anticancer properties are being evaluated through cytotoxicity assays against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, although further studies are required to establish dose-response relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
